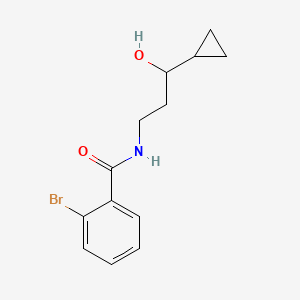

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

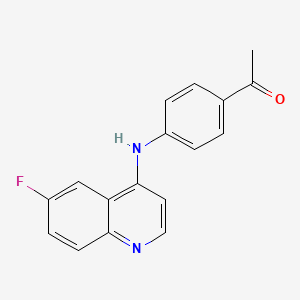

The compound “2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide” is likely to be an organic compound containing a benzamide group, which is a carboxamide derived from benzoic acid, and a bromine atom attached to the second carbon of the benzene ring. The N-(3-cyclopropyl-3-hydroxypropyl) part suggests the presence of a cyclopropyl group and a hydroxypropyl group attached to the nitrogen of the benzamide .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a bromine atom, an amide group, and a cyclopropyl group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and can also be used as precursors to carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Ring Construction and Stereoselective Functionalization : A notable application of compounds related to 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is observed in the synthesis of pachastrissamine (jaspine B) through palladium-catalyzed bis-cyclization. This process involves the cyclization of bromoallenes, propargyl chlorides, and carbonates bearing hydroxyl and benzamide groups, which stereoselectively provides functionalized tetrahydrofuran. The cyclization reactivity depends on the configuration of the benzamide and the nature of the leaving groups, showcasing the compound's utility in the stereoselective synthesis of biologically active marine natural products (Inuki et al., 2010).

Cycloheptathiazole Derivatives Synthesis : Another research application involves the synthesis of cycloheptathiazole derivatives. The treatment of bromotropolon-5-yl-thiourea derivatives with a base facilitated the formation of 7-hydroxycyclohepta[d]thiazol-6-one derivatives. This reaction highlights the versatility of bromo derivatives like 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide in the synthesis of complex organic structures with potential biological activities (Seto et al., 1962).

Intermolecular Interactions in Antipyrine-like Derivatives : Research on 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide derivatives also extends to the study of intermolecular interactions in antipyrine-like derivatives. Specifically, the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-bromo variants, have shed light on the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies. This research offers insights into the structural and energetic frameworks underpinning the solid-state structures of these compounds, which could inform the design of new materials and pharmaceuticals (Saeed et al., 2020).

Palladium-catalyzed Ring-opening of Cyclopropyl Benzamides : The palladium-catalyzed, silver-promoted intramolecular cyclization of cyclopropyl benzamides to synthesize benzo[c]azepine-1-ones represents another critical application. This method, utilizing aryl bromides and iodides as effective substrates, demonstrates the compound's role in facilitating the synthesis of biologically important molecules through C(sp3)–H functionalization, highlighting its potential in medicinal chemistry and drug discovery (Ladd et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-11-4-2-1-3-10(11)13(17)15-8-7-12(16)9-5-6-9/h1-4,9,12,16H,5-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWNPODFCVWVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)

![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)

![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2956090.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2956096.png)

![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)

![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)